molecular formula C8H7NO3 B3421770 4-[(E)-2-Nitroethenyl]phenol CAS No. 22568-49-6

4-[(E)-2-Nitroethenyl]phenol

Cat. No.: B3421770
CAS No.: 22568-49-6
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-AATRIKPKSA-N
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Description

4-[(E)-2-Nitroethenyl]phenol is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 165.042593085 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['81594', '30299']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromism and Probes for Solvation Investigation

Nitro-substituted 4-[(phenylmethylene)imino]phenolates, including compounds related to 4-[(E)-2-Nitroethenyl]phenol, have been synthesized and studied for their solvatochromism. These compounds exhibit a reversal in solvatochromism and are used to probe binary solvent mixtures, leveraging their unique UV-vis spectroscopic behavior in different solvents (Nandi et al., 2012).

Nonlinear Optical Properties

The compound (E)-2-Acetyl-4-(4-nitrophenyldiazenyl) phenol, which is structurally similar to this compound, has been characterized for its nonlinear optical properties (NLO) and thermodynamic properties, highlighting its potential in materials science for applications involving light and optics (Yazıcı et al., 2011).

Antioxidant Activity

(E)-2-Nitro-4-[(phenylimino)methyl]phenol, a compound related to this compound, has been synthesized and its antioxidant activities evaluated. The compound displayed effective ferric reducing antioxidant power, hydrogen peroxide scavenging, and free radical scavenging activities, suggesting potential for medicinal or nutritional applications (Temel et al., 2015).

Corrosion Inhibition

4-[(E)-(phenylimino)methyl]phenol and its derivatives, which include the nitro-substituted version, have been studied for their effects on corrosion inhibition. These compounds have been found to effectively inhibit corrosion in mild steel when in a hydrochloric acid solution, suggesting their use in industrial applications to prevent metal corrosion (Shanbhag et al., 2007).

Environmental Contaminant Degradation

Research has been conducted on a 4-Nitrophenol degradation gene cluster from a gram-positive bacterium, which is relevant to the study of compounds like this compound, as it involves similar nitrophenol structures. This research is significant for understanding the biodegradation of environmental contaminants (Kitagawa et al., 2004).

Mechanism of Action

Mode of Action

It is known that the molecule is approximately planar with the nitro groups slightly twisted out of the plane of the aromatic ring . This structural feature may influence its interaction with potential targets.

Biochemical Pathways

Phenolic compounds, such as 4-(2-nitrovinyl)phenol, are secondary metabolites of plants. They are derived from the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds.

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

They also have potential for further development as anticancer drugs .

Action Environment

The action, efficacy, and stability of 4-(2-nitrovinyl)phenol can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the solvent used and the reaction conditions . .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879352
Record name 4-HYDROXY-B-NITROSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-49-6, 3179-08-6
Record name 4-[(1E)-2-Nitroethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Hydroxy(oxido)amino)vinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594
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Record name 3179-08-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299
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Record name 4-HYDROXY-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-β-nitrostyrene
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Record name 4-(2-Nitrovinyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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